molecular formula C4H4ClN3OS B194331 N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 60320-32-3

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B194331
CAS RN: 60320-32-3
M. Wt: 177.61 g/mol
InChI Key: CKUUONNLVFAZNC-UHFFFAOYSA-N
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Description

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 60320-32-3. It has a molecular weight of 177.61 . The IUPAC name for this compound is N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is 1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3, (H,6,8,9) . This indicates the presence of a chloro group attached to the thiadiazol ring and an acetamide group .


Physical And Chemical Properties Analysis

“N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis Methods : Various synthesis methods have been explored for derivatives of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. For instance, novel derivatives were synthesized using carbodiimide condensation, as reported by Yu et al. (2014) in the Journal of Chemical Research (Yu et al., 2014). Similarly, Zhou Bing-se (2013) synthesized novel compounds starting from 2-chloronicotinonitrile, indicating the flexibility in the synthetic approaches for these compounds (Zhou Bing-se, 2013).

  • Anticancer Properties : Some derivatives have shown potential as anticancer agents. Çevik et al. (2020) reported that certain derivatives exhibited promising cytotoxic activity against cancer cell lines (Çevik et al., 2020). Additionally, Abu-Melha (2021) found that imidazothiadiazole analogs demonstrated significant cytotoxic results against breast cancer (Abu-Melha, 2021).

  • Anticholinesterase Activity : Altıntop et al. (2012) synthesized amide derivatives that exhibited anticholinesterase properties, suggesting potential applications in neurodegenerative diseases (Altıntop et al., 2012).

  • Antitrypanosomal Activity : Lelyukh et al. (2023) synthesized novel compounds that showed significant in vitro antitrypanosomal activity, highlighting potential use in treating parasitic diseases (Lelyukh et al., 2023).

  • Analgesic Activity : Kaplancıklı et al. (2012) explored the analgesic activities of some acetamide derivatives, indicating the potential for pain management applications (Kaplancıklı et al., 2012).

  • Antiviral and Antibacterial Properties : Tang et al. (2019) synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety with notable antiviral and antibacterial activities (Tang et al., 2019).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for “N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” could involve further evaluation of its biological activities. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, it might be interesting to explore its potential applications in medicinal chemistry .

properties

IUPAC Name

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUONNLVFAZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209081
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

60320-32-3
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60320-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Sandhyarani, M Sarangapani - 2017
Number of citations: 0

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